molecular formula C10H9NO3 B8325277 2,3-Dimethyl-5-nitrobenzofuran

2,3-Dimethyl-5-nitrobenzofuran

Cat. No. B8325277
M. Wt: 191.18 g/mol
InChI Key: SFNOUCRVPUWWSD-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

2,3-Dimethyl-5-nitrobenzofuran (13.4 g.) was hydrogenated in 200 ml. of methanol over 0.6 g. of 5% palladium on carbon. The catalyst was removed by filtration and the filtrate was evaporated to dryness to give 2,3-dimethyl-5-aminobenzofuran, m.p. 77°-78° C.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:5]=2[C:6]=1[CH3:7]>[Pd].CO>[CH3:1][C:2]1[O:3][C:4]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:5]=2[C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CC=1OC2=C(C1C)C=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(C1C)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.